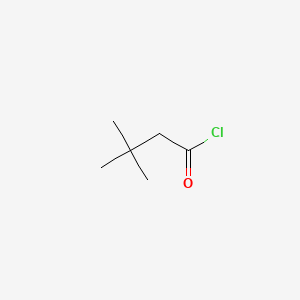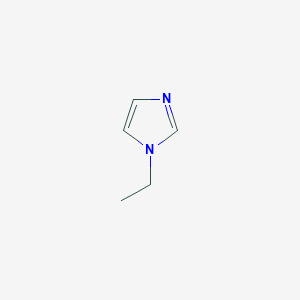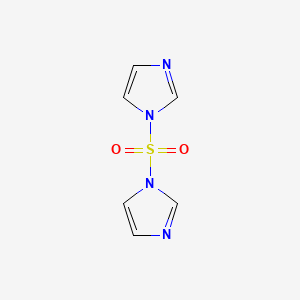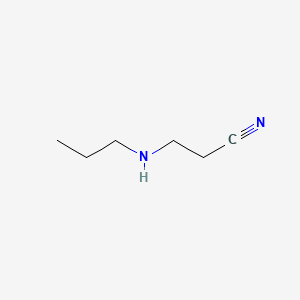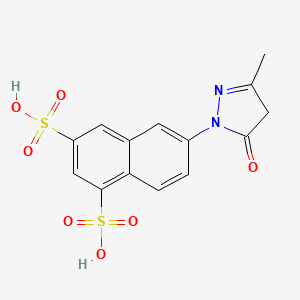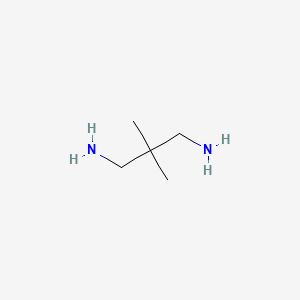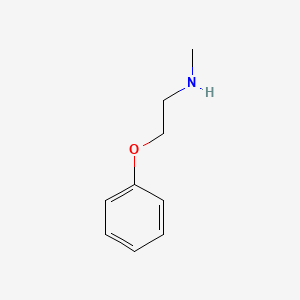
1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
描述
1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- (1H-Bz-5,6-dichloro-2-(trifluoromethyl)) is a heterocyclic compound belonging to the benzimidazole family. It is a colorless solid that is soluble in organic solvents. It has a wide range of applications in organic synthesis and is used as a building block for a variety of pharmaceuticals, agrochemicals, and advanced materials.
安全和危害
“1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-” is a halide- and amine-substituted aromatic compound . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
作用机制
Target of Action
It’s worth noting that imidazole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
A study has shown that similar compounds can act as uncouplers of oxidative phosphorylation, affecting the electrical properties of phospholipid bilayer membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other substances, and more.
生化分析
Biochemical Properties
1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of RNA polymerase II by phosphorylating its C-terminal domain, leading to the cessation of mRNA synthesis . Additionally, it interferes with DNA topoisomerase II, which is crucial for DNA replication and transcription . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- on cellular processes are profound. It has been observed to inhibit the synthesis of cyclin D1 mRNA in human prostate epithelial cell lines, thereby affecting cell cycle progression . In Jurkat cells, it inhibits the transcription of interleukin-2 genes, which are essential for immune response . Furthermore, this compound can induce apoptosis in leukemia cells by inhibiting cyclin-dependent kinases 7 and 9 . These cellular effects demonstrate its potential in modulating cell function and signaling pathways.
Molecular Mechanism
At the molecular level, 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- exerts its effects through various mechanisms. It binds to the active sites of enzymes such as RNA polymerase II and DNA topoisomerase II, inhibiting their activity . This binding leads to the disruption of essential cellular processes such as mRNA synthesis and DNA replication. Additionally, the compound’s ability to inhibit cyclin-dependent kinases results in the downregulation of gene expression and induction of apoptosis in cancer cells . These molecular interactions underscore its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on RNA polymerase II and DNA topoisomerase II over extended periods . Long-term studies have also indicated that continuous exposure to this compound can lead to sustained inhibition of mRNA synthesis and cell cycle progression, resulting in prolonged cellular effects .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting specific enzymes and inducing apoptosis in cancer cells . At higher doses, it can cause toxic effects, including damage to normal cells and tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . Additionally, it affects metabolic flux by altering the levels of specific metabolites involved in cellular processes . These interactions with metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, it binds to intracellular proteins that regulate its localization and activity . These transport and distribution mechanisms are essential for its therapeutic efficacy.
Subcellular Localization
1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the nucleus, where it interacts with RNA polymerase II and DNA topoisomerase II to exert its inhibitory effects . Additionally, it can be found in the cytoplasm, where it interacts with cyclin-dependent kinases and other signaling molecules . This subcellular localization is critical for its role in modulating cellular processes.
属性
IUPAC Name |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMRUFFLHYXFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177934 | |
| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2338-25-2 | |
| Record name | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



